molecular formula C29H44O8 B1194842 Siphonarin B CAS No. 92125-68-3

Siphonarin B

Cat. No. B1194842
CAS RN: 92125-68-3
M. Wt: 520.7 g/mol
InChI Key: LEPZJIOTHLJGCD-BWINTEPNSA-N
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Description

Siphonarin B is a natural product found in Siphonaria atra and Siphonaria zelandica with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Process : Siphonarin B, along with dihydrosiphonarin B, has been synthesized using a directed cyclization of a linear triketone. This process involved Sn(II)-mediated aldol coupling and Swern oxidation. Additionally, a Ni(II)/Cr(II)-mediated coupling reaction with vinyl iodide was crucial for the synthesis. This method helped to avoid a retro-Claisen pathway that would otherwise produce a baconipyrone-type ester. A stable isomeric spiroacetal, which is distinct from the siphonarin skeleton, was also synthesized in this study (Paterson, Chen, & Franklin, 2002).

  • Structural and Biosynthetic Considerations : The structural aspects of siphonarin B have been explored, focusing on its acetal ring systems and stereochemistry. This research contributed to a configurational model for siphonariid metabolites, including siphonarin B, which rationalizes the stereochemistry of their acyclic precursors. The findings provide essential insights into the molecular structure and potential biosynthetic pathways of these compounds (Garson, Goodman, & Paterson, 1994).

Biosynthesis and Chemical Behavior

  • Biosynthetic Studies : Research has delved into the biosynthetic origins of siphonarin B, specifically examining the incorporation of labeled propionate and succinate into its structure. These studies have led to a better understanding of the biosynthetic model for siphonarin B and other related polypropionates (Garson et al., 1994).

  • Chemical Transformations : In a study exploring the chemical behavior of siphonarin B, researchers synthesized a common precursor for siphonarin B and related compounds. This precursor, under certain conditions, isomerizes to siphonarin B. These transformations shed light on the potential natural occurrence and biosynthetic relationships between siphonarin B and other structurally related compounds (Beye, Becerril-Jiménez, & Ward, 2019).

properties

CAS RN

92125-68-3

Product Name

Siphonarin B

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6S,8S,9S,11R)-2-[1-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)ethyl]-2,4-dihydroxy-3,5,9,11-tetramethyl-8-[(2S)-3-oxopentan-2-yl]-1,7-dioxaspiro[5.5]undecan-10-one

InChI

InChI=1S/C29H44O8/c1-11-21(30)13(3)26-16(6)24(32)18(8)29(36-26)19(9)25(33)17(7)28(34,37-29)20(10)27-15(5)23(31)14(4)22(12-2)35-27/h13,16-20,25-26,33-34H,11-12H2,1-10H3/t13-,16-,17-,18-,19+,20?,25+,26+,28-,29-/m1/s1

InChI Key

LEPZJIOTHLJGCD-BWINTEPNSA-N

Isomeric SMILES

CCC1=C(C(=O)C(=C(O1)C(C)[C@]2([C@@H]([C@@H]([C@@H]([C@]3(O2)[C@@H](C(=O)[C@H]([C@@H](O3)[C@H](C)C(=O)CC)C)C)C)O)C)O)C)C

SMILES

CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C

Canonical SMILES

CCC1=C(C(=O)C(=C(O1)C(C)C2(C(C(C(C3(O2)C(C(=O)C(C(O3)C(C)C(=O)CC)C)C)C)O)C)O)C)C

synonyms

dihydrosiphonarin B
siphonarin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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